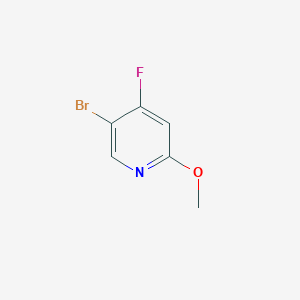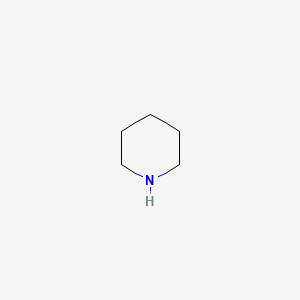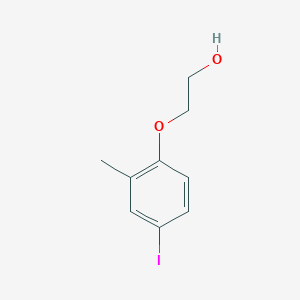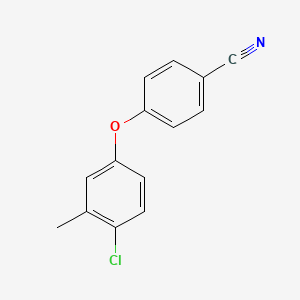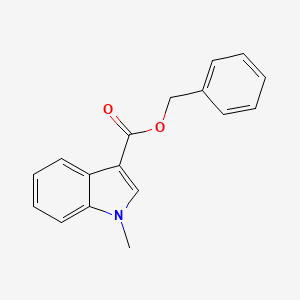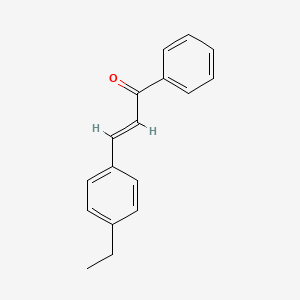
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one, also known as 4-ethylphenyl propenone, is an organic compound with a molecular formula of C13H14O. It is a colorless liquid that is soluble in organic solvents and has a boiling point of approximately 220°C. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the synthesis of polymers. In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (API).
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one involves the condensation of 4-ethylacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then subjected to a Wittig reaction to yield the final product.
Starting Materials
4-ethylacetophenone, benzaldehyde, base (e.g. NaOH, KOH), phosphonium salt (e.g. triphenylphosphine)
Reaction
Step 1: Dissolve 4-ethylacetophenone (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol or another suitable solvent., Step 2: Add a base (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until a yellow precipitate forms., Step 3: Filter the precipitate and wash with cold ethanol to obtain the chalcone intermediate., Step 4: Dissolve the chalcone intermediate in dry THF or another suitable solvent., Step 5: Add a phosphonium salt (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent., Step 7: Purify the product by column chromatography or recrystallization to obtain the final product, (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one.
作用機序
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is not well understood. It is believed to act as a free radical scavenger, and it has been found to inhibit the formation of reactive oxygen species. It is also believed to have antioxidant activity, and it has been found to inhibit the formation of lipid peroxidation.
生化学的および生理学的効果
The biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone are not well understood. However, it has been found to inhibit the formation of reactive oxygen species and to have antioxidant activity. In addition, it has been found to inhibit the formation of lipid peroxidation.
実験室実験の利点と制限
The main advantage of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone for lab experiments is its relatively high yield and its availability. It is also relatively inexpensive and can be easily obtained from a variety of sources. The main limitation of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is its toxicity, as it is considered to be a hazardous substance and should be handled with caution.
将来の方向性
The future directions for the use of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine and agriculture. In addition, further research is needed to understand the mechanism of action of this compound and its potential uses as an antioxidant and free radical scavenger. Finally, further research is needed to explore the potential use of this compound in the synthesis of polymers, pharmaceuticals, and agrochemicals.
科学的研究の応用
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is widely used in scientific research as a starting material for the synthesis of other organic compounds. It can be used as a building block for the synthesis of polymers, pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a starting material in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-tumor agents.
特性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLFKFQHSHGIL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

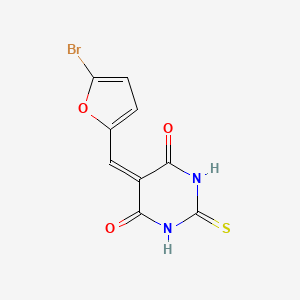
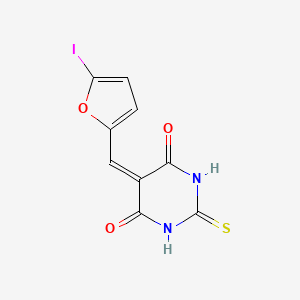
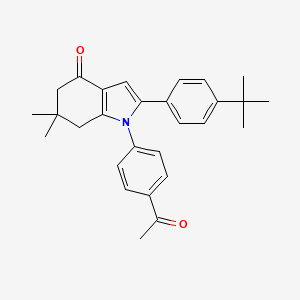
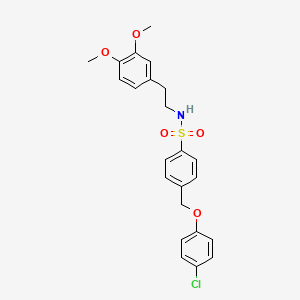
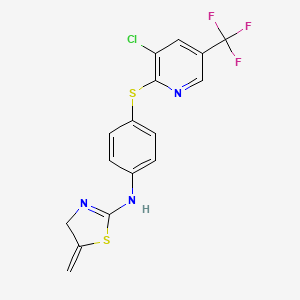

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
